molecular formula C12H16N2O3 B7975513 (3-Amino-2-methoxyphenyl)(morpholino)methanone

(3-Amino-2-methoxyphenyl)(morpholino)methanone

Cat. No.: B7975513
M. Wt: 236.27 g/mol
InChI Key: CZGVEYGWFRPZKV-UHFFFAOYSA-N
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Description

(3-Amino-2-methoxyphenyl)(morpholino)methanone is an organic compound that features a methoxy group, an amino group, and a morpholino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2-methoxyphenyl)(morpholino)methanone typically involves the reaction of 3-amino-2-methoxybenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2-methoxyphenyl)(morpholino)methanone can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of (3-Hydroxy-2-methoxyphenyl)(morpholino)methanone.

    Reduction: Formation of (3-Amino-2-methoxyphenyl)(morpholino)methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Amino-2-methoxyphenyl)(morpholino)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-2-methoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amino groups can form hydrogen bonds with active sites, while the morpholino group can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxyphenyl)(morpholino)methanone
  • (4-Bromophenyl)(morpholino)methanone
  • (4-Methoxyphenyl)(2-(1-piperidinyl)phenyl)methanone

Uniqueness

(3-Amino-2-methoxyphenyl)(morpholino)methanone is unique due to the presence of both an amino group and a methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the morpholino moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

(3-amino-2-methoxyphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-11-9(3-2-4-10(11)13)12(15)14-5-7-17-8-6-14/h2-4H,5-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGVEYGWFRPZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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